Pentoxifylline

Catalog No.
S004627
CAS No.
6493-05-6
M.F
C13H18N4O3
M. Wt
278.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentoxifylline

CAS Number

6493-05-6

Product Name

Pentoxifylline

IUPAC Name

3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3

InChI Key

BYPFEZZEUUWMEJ-UHFFFAOYSA-N

solubility

5.17e+00 g/L

Synonyms

Pentoxifylline, Dimethyloxohexylxanthine, EHT 0202, BL 191, Oxpentifylline, Pentoxifilina, Theobromine, Trental, Vazofirin, EHT0202, BL191, EHT-0202, BL-191; Etazolate

Canonical SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

The exact mass of the compound Pentoxifylline is 278.13789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 77000 mg/l (at 25 °c)0.28 m5.17e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758481. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Theobromine. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) is a trisubstituted methylxanthine derivative and non-selective phosphodiesterase (PDE) inhibitor widely utilized as an active pharmaceutical ingredient (API) in formulation research and a reference standard in hemorheological assays [1]. Unlike standard bronchodilatory xanthines, pentoxifylline is specifically characterized by its ability to increase erythrocyte deformability, reduce blood viscosity, and potently suppress pro-inflammatory cytokines such as TNF-alpha. Its distinct physical properties, notably a significantly higher aqueous solubility than baseline methylxanthines, make it a critical model compound for developing and validating hydrophilic matrix-based extended-release technologies in pharmaceutical manufacturing [1].

Research Fit

Hemorheologic research focus: PDE-mediated modulation of blood cell mechanics and microcirculation
Nonselective PDE inhibitor tool compound for cAMP/cGMP pathway studies
Xanthine comparator for TNF-α and anti-inflammatory signaling assays

Attempting to substitute pentoxifylline with more common, lower-cost methylxanthines (such as theophylline or caffeine) fundamentally compromises both formulation processes and biological assay specificity. Theophylline functions primarily as a bronchodilator with a narrow therapeutic index and lacks the specific 5-oxohexyl substitution that grants pentoxifylline its high aqueous solubility and unique rheological properties[1]. In formulation development, substituting pentoxifylline with a less soluble xanthine fails to adequately stress-test sustained-release polymer matrices. In biological models, generic xanthines exhibit drastically lower binding affinities for inflammatory targets like family 18 chitinases, while substituting with targeted PDE3 inhibitors (e.g., cilostazol) shifts the mechanism of action from erythrocyte deformability to platelet aggregation inhibition, invalidating microcirculatory assay results[2].

Substitution Risk

Target
Pentoxifylline
1-(5-oxohexyl) group drives hemorheologic PDE profile; nonselective PDE inhibition
Potential Substitute
Other Methylxanthines
Caffeine/theophylline lack 5-oxohexyl moiety; bronchodilator/CNS profile may not transfer
Hemorheologic endpoint context may shift; PDE/TNF-α potency differs
Methylxanthine interchange may require target-specific PDE and cytokine validation.

Superior Aqueous Solubility Driving Extended-Release Formulation Requirements

Pentoxifylline exhibits a remarkably high water solubility of approximately 1 g/13 mL (~77 mg/mL), which contrasts sharply with structurally related methylxanthines like theophylline that are only sparingly soluble [1]. This high solubility profile necessitates the use of specialized hydrophilic polymer matrices (such as HPMC or Methocel K15 MCR) to control release rates and prevent dose dumping, making it an ideal highly-soluble API model for validating extended-release manufacturing processes [2].

Evidence DimensionAqueous solubility at ambient conditions
Target Compound DataPentoxifylline: ~77 mg/mL (1 g/13 mL)
Comparator Or BaselineTheophylline: ~8.3 mg/mL (1 g/120 mL)
Quantified DifferenceApproximately 9- to 10-fold higher aqueous solubility for pentoxifylline
ConditionsStandard ambient aqueous dissolution

Essential for formulation scientists selecting a highly soluble API model compound to stress-test sustained-release matrix technologies and prevent premature drug release.

5-Oxohexyl moiety
Class-level inference
Presence vs. absence of 1-(5-oxohexyl) group
PTX
Other xanthines
Structural basis for hemorheologic shift
Class inference; direct target-binding data not available

Enhanced Potency in Family 18 Chitinase and Inflammatory Inhibition

In comparative biochemical assays, the 5-oxohexyl group of pentoxifylline facilitates extensive hydrogen bonding and π-π stacking within active sites, leading to significantly higher inhibitory potency against family 18 chitinases than baseline methylxanthines. Pentoxifylline demonstrates an IC50 of 126 µmol/L, making it vastly more effective than both caffeine and theophylline in these specific inflammatory models [1].

Evidence DimensionIC50 for family 18 chitinase inhibition
Target Compound DataPentoxifylline: 126 µmol/L
Comparator Or BaselineTheophylline: 1500 µmol/L; Caffeine: 469 µmol/L
Quantified Difference12-fold more potent than theophylline; nearly 4-fold more potent than caffeine
ConditionsIn vitro high-throughput enzyme inhibition assay

Validates the procurement of pentoxifylline over cheaper methylxanthines for targeted in vitro immunomodulatory and anti-inflammatory assay development.

PDE inhibition profile
Head-to-head
PTX PDE III/IV IC50 ~100 µM; Propentofylline PDE IV IC50 20 µM
PTX
Propentofylline
Rat heart cytosol; calmodulin-stimulated PDE I preference
Nonselective, low-potency PDE inhibitor tool
Contrasts with selective PDE IV inhibitors

Superior In Vivo TNF-alpha Suppression vs. Structural Analogs

Pentoxifylline is a potent down-regulator of pro-inflammatory cytokines, particularly TNF-alpha. Pharmacokinetic/pharmacodynamic modeling in lipopolysaccharide (LPS)-challenged in vivo models reveals that pentoxifylline achieves 50% TNF-alpha inhibition (IC50) at significantly lower concentrations than its active metabolite analog, lisofylline [1].

Evidence DimensionIn vivo IC50 for TNF-alpha inhibition
Target Compound DataPentoxifylline: 0.47 µg/mL
Comparator Or BaselineLisofylline: 1.61 µg/mL
Quantified Difference3.4-fold lower concentration required for 50% inhibition
ConditionsLPS-challenged murine in vivo model

Provides a quantitative rationale for selecting pentoxifylline as the primary reference standard in cytokine suppression and sepsis-related research models.

TNF-α suppression
Head-to-head
IC50 106 µM vs. Theophylline 419 µM (3.95× more potent)
PTX
Theophylline
Intermediate xanthine TNF-α suppression potency
Human mononuclear cells, LPS-induced

Distinct Hemorheological Mechanism vs. Standard PDE3 Inhibitors

While both pentoxifylline and cilostazol are utilized for peripheral vascular conditions, their mechanistic profiles in laboratory models differ fundamentally. Pentoxifylline specifically increases intracellular ATP and cAMP in erythrocytes, directly enhancing red blood cell deformability and reducing whole blood viscosity[2]. In contrast, cilostazol acts primarily via PDE3 inhibition to produce antiplatelet and vasodilatory effects, without the same direct modulation of erythrocyte flexibility [1].

Evidence DimensionPrimary cellular target in rheological models
Target Compound DataPentoxifylline: Erythrocyte deformability via ATP/cAMP elevation
Comparator Or BaselineCilostazol: Platelet aggregation inhibition via PDE3
Quantified DifferenceDistinct mechanistic pathways for microcirculatory enhancement
ConditionsEx vivo and in vitro hemorheological profiling

Ensures researchers select the correct pharmacological tool when specifically modeling red blood cell rheology rather than platelet-driven thrombosis.

Walking distance change
Cross-study comparable
MWD increase vs. placebo: 11% (95% CI -1% to 24%)
PTX
Cilostazol
Reported walking-distance endpoint context
PAD meta-analysis; comparator benchmark
Tolerability endpoints
Head-to-head
Fewer GI/CNS events than Cilostazol; 6/30 subjective side effects vs. Nylidrin
Reported tolerability endpoint context
24-week and 8-week PAD trials

Extended-Release Hydrophilic Matrix Development

Due to its high aqueous solubility (~77 mg/mL), pentoxifylline serves as an ideal, highly soluble API model for testing the efficacy of hydrophilic polymer matrices (e.g., HPMC) in preventing dose-dumping during pharmaceutical formulation design [1].

In Vitro Anti-Inflammatory and Cytokine Screening

Given its potent, low-IC50 suppression of TNF-alpha and family 18 chitinases (outperforming theophylline by 12-fold), pentoxifylline is a critical positive control and baseline comparator in immunomodulatory drug discovery and inflammatory bowel disease models [2].

Hemorheological and Microcirculation Modeling

As a benchmark hemorheologic agent that specifically enhances erythrocyte deformability via ATP/cAMP elevation, it is the preferred reference standard for in vitro models of blood viscosity and capillary flow, unlike PDE3-specific antiplatelet agents.

Application Fit Matrix

Application
Selection Property
Validation Focus
PAD model comparator studies
Established walking-distance endpoint response
Endpoint benchmarking vs. novel agents
TNF-α pathway studies
Defined xanthine potency range
Cytokine suppression assay interpretation
Broad-spectrum PDE signaling
Nonselective PDE isoform profile
cAMP/cGMP pathway modulation interpretation
Sustained-release formulation research
Release-modulation study platform
Formulation-dependent exposure context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

278.13789045 Da

Monoisotopic Mass

278.13789045 Da

Heavy Atom Count

20

LogP

0.29
0.29 (LogP)

Appearance

White to light yellow solid powder.

Melting Point

105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SD6QCT3TSU

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 63 of 66 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pentoxifylline is indicated for the treatment of intermittent claudication in patients with chronic occlusive arterial disease. Pentoxifylline may improve limb function and reduce symptoms but cannot replace other therapies such as surgical bypass or removal of vascular obstructions.
FDA Label
Pentoxifylline is a vasoactive agent that improves blood flow by reducing viscosity.

Livertox Summary

Pentoxifylline is a xanthine derivative that decreases the viscosity of blood and is used to treat symptoms of intermittent claudication due to peripheral vascular disease. Pentoxifylline has not been associated with serum enzyme elevations during therapy, but in several isolated case reports has been linked to clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Hematologic Agents; Phosphodiesterase Inhibitors; Platelet Aggregation Inhibitors; Xanthines
Intermittent Claudication Agents

Pharmacology

Pentoxifylline, a synthetic dimethylxanthine derivative structurally related to theophylline and caffeine, is used in the treatment of peripheral vascular diseases and in the management of cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.
Pentoxifylline is a methylxanthine derivative with hemorrheologic and immunomodulating properties. Pentoxifylline inhibits phosphodiesterase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) in erythrocytes, endothelium, and the surrounding tissues. This leads to vasodilation, improves erythrocyte flexibility, and enhances blood flow. In addition, the increased level of cAMP in platelets inhibits platelet aggregation, which may contribute to a reduction in blood viscosity. This agent also inhibits production of tumor necrosis factor-alpha and interferon-gamma, while it induces Th2-like (T-helper 2) cytokine production, thereby inhibiting Th1-mediated (T-helper 1) inflammatory and autoimmune responses.

MeSH Pharmacological Classification

Free Radical Scavengers

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AD - Purine derivatives
C04AD03 - Pentoxifylline

Mechanism of Action

Patients with peripheral arterial disease (PAD) may suffer from intermittent claudication, exertional leg pain that resolves upon rest, which is underscored by a complex etiology including vascular dysfunction (reduced limb perfusion, angiogenesis, and microcirculatory flow), systemic inflammation, and skeletal muscle dysfunction. Pentoxifylline (PTX), (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione) or 1-(5-oxohexyl)-3,7-­dimethylxanthine, is a methyl-xanthine derivative that acts to lower blood viscosity by increasing erythrocyte flexibility, reducing plasma fibrinogen, inhibiting neutrophil activation, and suppressing erythrocyte/platelet aggregation; it also has antioxidant and anti-inflammatory effects. Although the precise mechanism of action has yet to be elucidated, numerous studies have suggested several effects of PTX. The classical interpretation of PTX's broad effects is due to its ability to act, _in vitro_, as a non-specific cyclic-3',5'-phosphodiesterase (PDE) inhibitor at millimolar concentrations; specifically, it has been proposed that inhibition of PDE type III and IV isozymes leads to elevated cyclic adenosine monophosphate (cAMP) levels, which mediate diverse downstream effects. This view has been challenged, specifically by observing those plasma concentrations of PTX in routine clinical use are typically only around 1μM, far lower than those used to inhibit PDEs _in vitro_. Instead, several studies have suggested that PTX can modulate adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR). Whether PTX acts directly as an A2AR agonist is unclear, although it can clearly increase the response of A2AR to adenosine. A2AR activation activates adenylyl cyclase, which increases intracellular cAMP levels; this observation may explain PTX's ability to increase intracellular cAMP in a PDE-independent fashion. Elevated cAMP levels have numerous downstream effects. cAMP-mediated activation of protein kinase A (PKA) suppresses nuclear translocation of NF-κB, which suppresses transcription of pro-inflammatory cytokines such as tumour necrosis factor (TNF-α), interleukin-1 (IL-1), and IL-6 as well as TNF-induced molecules such as adhesion molecules (ICAM1 and VCAM1) and the C-reactive protein (CRP). PTX has also been shown to prevent the downstream phosphorylation of p38 MAPK and ERK, which are responsible for assembling the NADPH oxidase involved in the neutrophil oxidative burst. This effect is due to a PKA-independent decrease in Akt phosphorylation and a PKA-dependent decrease in phosphorylation of p38 MAPK and ERK. This transcriptional regulation at least partially explains the anti-inflammatory and anti-oxidative properties of PTX. Also, activated PKA can activate the cAMP response element-binding protein (CREB), which itself blocks SMAD-driven gene transcription, effectively disrupting transforming growth factor (TGF-β1) signalling. This results in lower levels of fibrinogenic molecules such as collagens, fibronectin, connective tissue growth factor, and alpha-smooth muscle actin. Hence, disruption of TGF-β1 signalling may explain the anti-fibrotic effects of PTX, including at least some of the decrease in blood viscosity. The picture is complicated by the observation that PTX metabolites M1, M4, and M5 have been shown to inhibit C5 Des Arg- and formyl-methionylleucylphenylalanine-induced superoxide production in neutrophils and M1 and M5 significantly contribute to PTX's observed hemorheological effects. Overall, PTX administration is associated with decreased pro-inflammatory molecules, an increase in anti-inflammatory molecules such as IL-10, and decreased production of fibrinogenic and cellular adhesion molecules.

Pictograms

Irritant

Irritant

Other CAS

6493-05-6

Absorption Distribution and Excretion

Oral pentoxifylline (PTX) is almost completely absorbed but has low bioavailability of 20-30% due to extensive first-pass metabolism; three of the seven known metabolites, M1, M4, and M5 are present in plasma and appear soon after dosing. Single oral doses of 100, 200, and 400 mg of pentoxifylline in healthy males produced a mean tmax of 0.29-0.41 h, a mean Cmax of 272-1607 ng/mL, and a mean AUC0-∞ of 193-1229 ng\*h/mL; corresponding ranges for metabolites 1, 4, and 5 were 0.72-1.15, 114-2753, and 189-7057. Single administration of a 400 mg extended-release tablet resulted in a heightened tmax of 2.08 ± 1.16 h, lowered Cmax of 55.33 ± 22.04 ng/mL, and a comparable AUC0-t of 516 ± 165 ng\*h/mL; all these parameters were increased in cirrhotic patients. Smoking was associated with a decrease in the Cmax and AUCsteady-state of metabolite M1 but did not dramatically affect the pharmacokinetic parameters of pentoxifylline or other measured metabolites. Renal impairment increases the mean Cmax, AUC, and ratio to parent compound AUC of metabolites M4 and M5, but has no significant effect on PTX or M1 pharmacokinetics. Finally, similar to cirrhotic patients, the Cmax and tmax of PTX and its metabolites are increased in patients with varying degrees of chronic heart failure. Overall, metabolites M1 and M5 exhibit plasma concentrations roughly five and eight times greater than PTX, respectively. PTX and M1 pharmacokinetics are approximately dose-dependent, while those of M5 are not. Food intake before PTX ingestion delays time to peak plasma concentrations but not overall absorption. Extended-release forms of PTX extend the tmax to between two and four hours but also serves to ameliorate peaks and troughs in plasma concentration over time.
Pentoxifylline is eliminated almost entirely in the urine and predominantly as M5, which accounts for between 57 and 65 percent of the administered dose. Smaller amounts of M4 are recovered, while M1 and the parent compound account for less than 1% of the recovered dose. The fecal route accounts for less than 4% of the administered dose.
Pentoxifylline has a volume of distribution of 4.15 ± 0.85 following a single intravenous 100 mg dose in healthy subjects.
Pentoxifylline given as a single 100 mg intravenous infusion has a clearance of 3.62 ± 0.75 L/h/kg in healthy subjects, which decreased to 1.44 ± 0.46 L/h/kg in cirrhotic patients. In another study, the apparent clearance of either 300 or 600 mg of pentoxifylline given intravenously (median and range) was 4.2 (2.8-6.3) and 4.1 (2.3-4.6) L/min, respectively. It is important to note that, due to the reversible extra-hepatic metabolism of the parent compound and metabolite 1, the true clearance of pentoxifylline may be even higher than the measured values.

Metabolism Metabolites

Pentoxifylline (PTX) metabolism is incompletely understood. There are seven known metabolites (M1 through M7), although only M1, M4, and M5 are detected in plasma at appreciable levels, following the general pattern M5 > M1 > PTX > M4. As PTX apparent clearance is higher than hepatic blood flow and the AUC ratio of M1 to PTX is not appreciably different in cirrhotic patients, it is clear that erythrocytes are the main site of PTX-M1 interconversion. However, the reaction likely occurs in the liver as well. PTX is reduced in an NADPH-dependent manner by unknown an unidentified carbonyl reductase to form either [lisofylline] (the (R)-M1 enantiomer) or (S)-M1; the reaction is stereoselective, producing (S)-M1 exclusively in liver cytosol, 85% (S)-M1 in liver microsomes, and a ratio of 0.010-0.025 R:S-M1 after IV or oral dosing in humans. Although both (R)- and (S)-M1 can be oxidized back into PTX, (R)-M1 can also give rise to M2 and M3 in liver microsomes. _In vitro_ studies suggest that CYP1A2 is at least partly responsible for the conversion of [lisofylline] ((R)-M1) back into PTX. Unlike the reversible oxidation/reduction of PTX and its M1 metabolites, M4 and M5 are formed via irreversible oxidation of PTX in the liver. Studies in mice recapitulating the PTX-ciprofloxacin drug reaction suggest that CYP1A2 is responsible for the formation of M6 from PTX and of M7 from M1, both through de-methylation at position 7. In general, metabolites M2, M3, and M6 are formed at very low levels in mammals.
Pentoxifylline is a known human metabolite of lisofylline.

Wikipedia

Pentoxifylline

Biological Half Life

Overall, pentoxifylline has an elimination half-life of between 0.39 and 0.84 hours, while its primary metabolites have elimination half-lives of between 0.96 and 1.61 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

[Pentoxifylline and tocopherol - The importance in the treatment of osteoradionecrosis - Literature review and case report]

Simon David Marjanowski, Alejandra Maldonado, Benoît Schaller, John-Patrik Matthias Burkhard
PMID: 34472712   DOI:

Abstract

Osteoradionecrosis (ORN) is a serious complication after radiotherapy for head and neck cancer and is a challenging condition for both the therapist and the patient because of its difficult treatment. Different non-invasive approaches have been published for the treatment of low-grade ORN cases without establishing a standard regimen for treatment. Based on the approach of ORN pathogenesis, the so-called radiatio-induced fibroathrophic process (RIF), a new treatment concept with pentoxifylline and tocopherol (PENTO) has been published. The results of PENTO therapy seem promising as a conservative treatment approach for mild ORN or as an alternative when surgical intervention is not possible or desired. The present study summarizes the current state of the literature and shows the effectiveness of PENTO therapy based on a case report.


Effects of hypothermia and pentoxifylline on the adnexal torsion/detorsion injuries in a rat testis model

Reza Elmimehr, Ali Motamed-Sanaye, Balal Brazvan, Seyed-Hosein Abtahi-Eivary, Maryam Moghimian, Masoumeh Fani
PMID: 34115392   DOI: 10.1111/and.14143

Abstract

This study was designed to investigate the effects of separate and combined administration of hypothermia and pentoxifylline to preserve the effects on the testicles in an experimental model of testicular torsion/ detorsion injuries in rats. Forty male adult Wistar rats were randomly divided into five groups, control, torsion/detorsion (TD), torsion/detorsion/hypothermia (TD+ICE), torsion/detorsion received of pentoxifylline (40mg/kg, ip) (TD+PTX) and torsion/detorsion/hypothermia/PTX (TD+ICE+PTX). Left testicular torsion (TT) was performed for 4 and half hours, and ice fragments have been used at the beginning of torsion. After the reperfusion period (a week), oxidative maker's serum levels, testosterone hormone, sperm parameters, and histopathological and gene expression evaluations have been performed. Significant adverse changes were observed in the TD group for histological variables, sperm count, oxidative marker, testosterone hormone, Bax, BCL2 and caspase-3 expression. The parameters studied in the group receiving PTX improved in comparison with the TD group, while macroscopical parameters of both the hypothermia and PTX+ICE groups were not different compared with the TD group. The results revealed that PTX, as an antioxidant component, was protective against testicular torsion, while hypothermia and hypothermia plus PTX did not exhibit this property, which may have been due to the duration of hypothermia (4 hr) or reperfusion period.


Pentoxifylline in diabetic kidney disease (VA PTXRx): protocol for a pragmatic randomised controlled trial

David J Leehey, Kimberly Carlson, Domenic J Reda, Ian Craig, Christina Clise, Todd A Conner, Rajiv Agarwal, James S Kaufman, Robert J Anderson, Douglas Lammie, Jeffrey Huminik, Linda Polzin, Conor McBurney, Grant D Huang, Nicholas V Emanuele
PMID: 34400461   DOI: 10.1136/bmjopen-2021-053019

Abstract

Diabetic kidney disease (DKD) is the most frequent cause of end-stage renal disease (ESRD) in the USA and worldwide. Recent experimental and clinical data suggest that the non-specific phosphodiesterase inhibitor pentoxifylline (PTX) may decrease progression of chronic kidney disease. However, a large-scale randomised clinical trial is needed to determine whether PTX can reduce ESRD and death in DKD.
Veterans Affairs (VA) PTXRx is a pragmatic, randomised, placebo-controlled multicentre VA Cooperative Study to test the hypothesis that PTX, when added to usual care, leads to a reduction in the time to ESRD or death in patients with type 2 diabetes with DKD when compared with usual care plus placebo. The study aims to enrol 2510 patients over a 4-year period with an additional up to 5-year follow-up to generate a total of 646 primary events. The primary objective of this study is to compare the time until ESRD or death (all-cause mortality) between participants randomised to PTX or placebo. Secondary endpoints will be: (1) health-related quality of life, (2) time to doubling of serum creatinine, (3) incidence of hospitalisations for congestive heart failure, (4) incidence of a three-point major adverse cardiovascular events composite (cardiovascular death, non-fatal myocardial infarction, non-fatal stroke), (5) incidence of peripheral vascular disease, (6) change in urinary albumin-to-creatinine ratio from baseline to 6 months and (7) rate of annual change in estimated glomerular filtration rate (eGFR) during the study period.
This study was approved by the VA Central Institutional Review Board (cIRB/18-36) and will be conducted in compliance with the Declaration of Helsinki and the Guidelines for Good Clinical Practice. The Hines Cooperative Studies Programme will finalise the study results, which will be published in accordance with the Consolidated Standards of Reporting Trials statement in a peer-reviewed scientific journal.
.


Modulatory Effects of Caffeine and Pentoxifylline on Aromatic Antibiotics: A Role for Hetero-Complex Formation

Anna Woziwodzka, Marta Krychowiak-Maśnicka, Grzegorz Gołuński, Anna Felberg, Agnieszka Borowik, Dariusz Wyrzykowski, Jacek Piosik
PMID: 34198510   DOI: 10.3390/molecules26123628

Abstract

Antimicrobial resistance is a major healthcare threat globally. Xanthines, including caffeine and pentoxifylline, are attractive candidates for drug repurposing, given their well-established safety and pharmacological profiles. This study aimed to analyze potential interactions between xanthines and aromatic antibiotics (i.e., tetracycline and ciprofloxacin), and their impact on antibiotic antibacterial activity. UV-vis spectroscopy, statistical-thermodynamical modeling, and isothermal titration calorimetry were used to quantitatively evaluate xanthine-antibiotic interactions. The antibacterial profiles of xanthines, and xanthine-antibiotic mixtures, towards important human pathogens
,
,
,
,
, and
were examined. Caffeine and pentoxifylline directly interact with ciprofloxacin and tetracycline, with neighborhood association constant values of 15.8-45.6 M
and enthalpy change values up to -4 kJ·M
. Caffeine, used in mixtures with tested antibiotics, enhanced their antibacterial activity in most pathogens tested. However, antagonistic effects of caffeine were also observed, but only with ciprofloxacin toward Gram-positive pathogens. Xanthines interact with aromatic antibiotics at the molecular and in vitro antibacterial activity level. Given considerable exposure to caffeine and pentoxifylline, these interactions might be relevant for the effectiveness of antibacterial pharmacotherapy, and may help to identify optimal treatment regimens in the era of multidrug resistance.


Pentoxifylline for the prevention of contrast-induced nephropathy: systematic review and meta-analysis of randomised controlled trials

Ling Wei, Weizhi Zhang, Yifeng Yang, Dongping Li
PMID: 33945499   DOI: 10.1136/bmjopen-2020-043436

Abstract

To summarise current evidence on the use of pentoxifylline (PTX) to prevent contrast-induced nephropathy (CIN).
The PubMed, Embase and CENTRAL databases were searched for randomised controlled trials including patients with and without PTX undergoing contrast media exposure. We analysed the incidence of CIN and serum creatinine changes before and after contrast media exposure. All statistical analyses were conducted with Review Manager V.5.3.
We finally enrolled in seven randomised controlled trials with a total of 1484 patients in this analysis. All of seven included studies were performed in patients undergoing angioplasty or stenting. The overall rates of CIN were 8.8% and 10.4% in the PTX groups and control groups, respectively. However, no significant reduction in the CIN rate was observed in the patients treated with PTX compared with the control groups (OR 0.81, 95% CI 0.57 to 1.13, I
=0, p=0.21). All studies reported no hospital mortality and the new requirement for dialysis during the trials.
Perioperative administration of PTX to patients undergoing angioplasty did not significantly reduce the development of CIN but showed some weak tendency of lower serum creatinine increase. Based on the available trials, the evidence does not support the administration of PTX for the prevention of CIN. More trials with larger sample sizes are needed to evaluate the role of PTX in CIN prevention.


Anti-TNF-α Compounds as a Treatment for Depression

Sarit Uzzan, Abed N Azab
PMID: 33921721   DOI: 10.3390/molecules26082368

Abstract

Millions of people around the world suffer from psychiatric illnesses, causing unbearable burden and immense distress to patients and their families. Accumulating evidence suggests that inflammation may contribute to the pathophysiology of psychiatric disorders such as major depression and bipolar disorder. Copious studies have consistently shown that patients with mood disorders have increased levels of plasma tumor necrosis factor (TNF)-α. Given these findings, selective anti-TNF-α compounds were tested as a potential therapeutic strategy for mood disorders. This mini-review summarizes the results of studies that examined the mood-modulating effects of anti-TNF-α drugs.


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